molecular formula C7H8O2 B14631884 4-Ethenyl-5-methylfuran-2(5H)-one CAS No. 54145-09-4

4-Ethenyl-5-methylfuran-2(5H)-one

Cat. No.: B14631884
CAS No.: 54145-09-4
M. Wt: 124.14 g/mol
InChI Key: YKKUMGURTUKBND-UHFFFAOYSA-N
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Description

4-Ethenyl-5-methylfuran-2(5H)-one is a chemical compound belonging to the 2(5H)-furanone class, a group recognized as an important pharmacophore in medicinal and organic chemistry . Members of this family are frequently investigated as key intermediates in the synthesis of biologically active molecules and are found in various natural products . This specific furanone scaffold is of significant interest to researchers for building complex molecular structures, often through reactions such as Michael additions . Applications & Research Value: This compound is intended for research use only and is not for diagnostic or therapeutic applications. Its primary research value lies in its utility as a building block in advanced organic synthesis. Researchers can employ 4-Ethenyl-5-methylfuran-2(5H)-one in the development of new chemical entities, potentially for applications in drug discovery, material science, and as a precursor for flavor and fragrance ingredients . The reactive nature of the furanone ring makes it a versatile precursor for further chemical modifications . Handling & Storage: For optimal stability, this product should be stored in a cool, dry place, protected from light and moisture, and kept in a tightly closed container . Researchers should consult the safety data sheet (SDS) for detailed hazard and handling information prior to use.

Properties

CAS No.

54145-09-4

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

3-ethenyl-2-methyl-2H-furan-5-one

InChI

InChI=1S/C7H8O2/c1-3-6-4-7(8)9-5(6)2/h3-5H,1H2,2H3

InChI Key

YKKUMGURTUKBND-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC(=O)O1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analysis

The table below compares key structural features of 4-Ethenyl-5-methylfuran-2(5H)-one with analogous furanones:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
4-Ethenyl-5-methylfuran-2(5H)-one C₇H₈O₂ 124.14 Ethenyl (C4), Methyl (C5) N/A -
5-Methylene-5H-furan-2-one (CAS 108-28-1) C₅H₄O₂ 96.08 Methylene (C5) N/A
5-Hydroxy-4-methylfuran-2(5H)-one (CAS 40834-42-2) C₅H₆O₃ 114.10 Hydroxy (C5), Methyl (C4) N/A
Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one C₁₁H₁₀O₄Cl 232.65 Chlorophenyl, Methoxy, Hydroxymethyl 178–180
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one C₁₉H₁₅NO₃ 305.33 Indole, Methoxyphenyl N/A
3-Methyl-4-iodo-5-(1'-naphthyl)-5-hydroxyl-2(5H)-furanone C₁₅H₁₁IO₃ 366.15 Iodo (C4), Naphthyl, Hydroxy (C5) N/A

Key Observations:

  • Substituent Effects: The ethenyl group in 4-Ethenyl-5-methylfuran-2(5H)-one enhances electron-deficient character, favoring electrophilic additions.

Physicochemical Properties

Property 4-Ethenyl-5-methylfuran-2(5H)-one 5-Methylene-5H-furan-2-one 5-Hydroxy-4-methylfuran-2(5H)-one Threo-5-[(2-chlorophenyl)...
Reactivity High (ethenyl conjugation) Moderate (methylene group) Low (hydroxy stabilizes ring) Moderate (chlorophenyl)
Solubility Likely non-polar solvents Polar aprotic solvents Polar solvents (due to -OH) Chloroform (mp 178–180°C)
Stability Air-sensitive (ethenyl) Stable Hygroscopic (-OH) Stable (crystalline solid)

Spectroscopic Data Highlights:

  • NMR : Threo-5-[(2-chlorophenyl)... shows distinct aromatic proton signals at δ 126.7–136.8 ppm (¹³C NMR) and methoxy at δ 59.2 ppm .
  • Mass Spectrometry : Fragmentation patterns for chlorophenyl derivatives include peaks at m/z 143–141 (M⁺) and 114 (base peak) .

Notes

Contradictions: Yields for similar syntheses vary widely (e.g., 52% for Grignard reactions vs. 82% for enolate alkylation), suggesting substrate-dependent efficiency .

Research Gaps: Limited data on 4-Ethenyl-5-methylfuran-2(5H)-one’s biological activity or industrial applications necessitates further study.

Analytical Challenges: Stereochemical complexity in diastereomeric furanones (e.g., ) requires advanced chiral separation techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethenyl-5-methylfuran-2(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Common methods include (1) cyclization of substituted γ-keto acids using acid catalysts (e.g., H₂SO₄) and (2) oxidation of dihydrofuran precursors with oxidizing agents like m-CPBA. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) significantly affect yield and regioselectivity. For example, higher temperatures favor ethenyl group stabilization .

Q. Which spectroscopic techniques are most effective for structural characterization of 4-ethenyl-5-methylfuran-2(5H)-one?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituents (e.g., ethenyl protons at δ 5.2–5.8 ppm) and FT-IR for lactone carbonyl detection (~1750 cm⁻¹). For stereochemical analysis, X-ray crystallography is preferred, as seen in related furanone derivatives .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Conduct in vitro assays:

  • Antimicrobial : MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram− bacteria.
  • Antioxidant : DPPH radical scavenging assays.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293). Compare results with structurally similar compounds like 5-phenylfuran-2(5H)-one to identify activity trends .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity (e.g., antimicrobial vs. cytotoxicity) be resolved?

  • Methodological Answer : Perform dose-response studies to distinguish therapeutic vs. toxic thresholds. Use transcriptomic profiling (RNA-seq) to identify affected pathways. For example, if cytotoxicity arises from ROS generation, validate via fluorescence probes (e.g., DCFH-DA) .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Employ DFT calculations (e.g., Gaussian 09) to map electrophilic sites (e.g., lactone carbonyl). For target binding, use molecular docking (AutoDock Vina) with enzymes like COX-2 or cytochrome P450. Validate predictions via kinetic assays (e.g., IC₅₀ determination) .

Q. What mechanistic insights explain the compound’s regioselectivity in Diels-Alder reactions?

  • Methodological Answer : Analyze frontier molecular orbitals (HOMO/LUMO) via DFT to identify electron-rich ethenyl groups as dienophiles. Experimental validation: React with 1,3-butadiene derivatives under varying steric conditions. Compare reaction rates and adduct ratios using HPLC .

Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at C5 or esterification of the lactone). Test SAR using multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. For example, methyl-to-ethyl substitution may improve membrane permeability .

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